disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
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Overview
Description
Uridine 5’-diphosphoglucose disodium salt is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It is an essential intermediate in the biosynthesis of glycogen and other glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine 5’-diphosphoglucose disodium salt can be synthesized through enzymatic reactions involving uridine triphosphate and glucose-1-phosphate. The enzyme uridine diphosphate-glucose pyrophosphorylase catalyzes the formation of uridine 5’-diphosphoglucose from these substrates .
Industrial Production Methods
In industrial settings, the production of uridine 5’-diphosphoglucose disodium salt typically involves microbial fermentation processes. Saccharomyces cerevisiae, a species of yeast, is commonly used to produce this compound due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-diphosphoglucose disodium salt undergoes various chemical reactions, including:
Glycosylation: It acts as a glycosyl donor in glycosyltransferase reactions, transferring glucose to acceptor molecules.
Hydrolysis: It can be hydrolyzed to release glucose and uridine diphosphate.
Common Reagents and Conditions
Glycosylation: This reaction typically requires glycosyltransferase enzymes and occurs under physiological conditions.
Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down uridine 5’-diphosphoglucose disodium salt.
Major Products Formed
Glycosylation: The major products are glycosylated molecules such as glycoproteins and glycolipids.
Hydrolysis: The major products are glucose and uridine diphosphate.
Scientific Research Applications
Uridine 5’-diphosphoglucose disodium salt has numerous applications in scientific research:
Chemistry: It is used as a substrate in the enzymatic production of glycosides and their detection by liquid chromatography-mass spectrometry.
Biology: It serves as a precursor for the biosynthesis of various glucose-containing molecules.
Medicine: It acts as an agonist to the purinergic receptor P2Y14, involved in the activation of dendritic cells and glial cells.
Industry: It is used in the production of glycogen and other polysaccharides.
Mechanism of Action
Uridine 5’-diphosphoglucose disodium salt acts as an activated glucose donor in glycogen synthesis. Glycogen synthase 2 incorporates uridine 5’-diphosphoglucose into an existing glycogen chain, thereby extending it. Additionally, it can activate G protein-coupled receptor 17, inducing oligodendrocyte differentiation .
Comparison with Similar Compounds
Similar Compounds
- Uridine 5’-diphosphogalactose disodium salt
- Uridine 5’-diphosphoglucuronic acid trisodium salt
- Uridine 5’-diphospho-N-acetylglucosamine sodium salt
Uniqueness
Uridine 5’-diphosphoglucose disodium salt is unique due to its role as a precursor in glycogen synthesis and its ability to act as a signaling molecule in various biological processes. Unlike other similar compounds, it specifically participates in the biosynthesis of glucose-containing molecules and activates specific receptors involved in cellular differentiation[7][7].
Properties
Molecular Formula |
C15H24N2Na2O17P2 |
---|---|
Molecular Weight |
612.28 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H26N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h5-6,8-14,18,20-24H,1-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1 |
InChI Key |
CRVXHRUDEBNJFE-QBNUFUENSA-L |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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